molecular formula C27H23FN4O4 B2391980 7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868148-18-9

7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

カタログ番号: B2391980
CAS番号: 868148-18-9
分子量: 486.503
InChIキー: XUKVYBLFZXKJAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chromeno-triazolopyrimidine derivative characterized by a fused heterocyclic scaffold. The core structure integrates a chromene ring system (benzopyran) linked to a triazolopyrimidine moiety. Key structural features include:

  • A 2,3,4-trimethoxyphenyl group at position 6, which introduces steric bulk and modulates electronic properties through methoxy substituents.

特性

IUPAC Name

11-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4/c1-33-20-13-12-18(25(34-2)26(20)35-3)24-21-22(17-6-4-5-7-19(17)36-24)31-27-29-14-30-32(27)23(21)15-8-10-16(28)11-9-15/h4-14,23-24H,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKVYBLFZXKJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C27H23FN4O4
  • Molecular Weight : 486.5 g/mol
  • CAS Number : 868148-18-9

Synthesis

The compound can be synthesized through various methods involving the coupling of triazole derivatives with chromene structures. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. In particular:

  • Cytotoxicity Testing : The cytotoxic effects of this compound were evaluated against various human cancer cell lines using the MTT assay. The results indicated that this compound exhibits significant cytotoxicity:
    Cell LineIC50 (µM)
    AGS5.0
    MGC-8038.2
    HCT-1166.5
    A-5497.0
    HepG29.1
    HeLa8.0

The IC50 values suggest that the compound is particularly effective against AGS and HCT-116 cell lines.

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by:

  • Arresting the cell cycle at the G2/M phase.
  • Increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).

This mechanism was confirmed through additional assays that showed an increase in Annexin-V positive cells post-treatment.

Other Biological Activities

Beyond its anticancer properties, compounds similar to this triazole derivative have been reported to exhibit:

  • Antimicrobial Activity : In vitro studies have demonstrated effectiveness against a range of bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in preclinical models.

Case Studies

A recent study synthesized a series of triazole derivatives based on the chromene structure and evaluated their biological activities:

  • Compound A : Demonstrated an IC50 of 2.63 ± 0.17 µM against AGS cells.
  • Compound B : Exhibited significant inhibition of β-tubulin polymerization.
  • Compound C : Induced apoptosis through mitochondrial membrane potential disruption.

These findings underscore the therapeutic potential of triazole-based compounds in cancer treatment and other diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural analogs and their substituent-dependent properties:

Compound Name / ID Substituents (Position 6 and 7) Molecular Formula Key Properties/Activities Reference
Target Compound 6: 2,3,4-trimethoxyphenyl; 7: 4-fluorophenyl C₂₇H₂₃FN₄O₅ Not explicitly stated (structural analysis)
7-(4-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,9-dihydro-6H-chromeno[4,3-d]triazolo[1,5-a]pyrimidine 6: 4-(methylsulfanyl)phenyl; 7: 4-methoxyphenyl C₂₆H₂₂N₄O₂S Enhanced lipophilicity due to methylsulfanyl
6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,9-dihydro-6H-chromeno[4,3-d]triazolo[1,5-a]pyrimidine 6: 3,4-dimethoxyphenyl; 7: 2-fluorophenyl C₂₆H₂₂FN₄O₄ Reduced steric hindrance vs. 2,3,4-trimethoxy
2-Chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,9-dihydro-6H-chromeno[4,3-d]triazolo[1,5-a]pyrimidine 6: 4-methylphenyl; 7: 2-fluorophenyl (+Cl at C2) C₂₆H₂₀ClFN₄O₂ Halogenation may enhance tubulin binding
7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]triazolo[1,5-a]pyrimidine 6: 2-methoxyphenyl; 7: 4-bromophenyl C₂₅H₁₉BrN₄O₂ Bromine increases molecular weight/polarity

Key Observations:

  • Methoxy vs.
  • Fluorine Position : The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl in ; para-fluoro substitution may improve metabolic stability, while ortho-fluoro could enhance steric interactions .
  • Methylsulfanyl vs. Methoxy : The methylsulfanyl group in increases lipophilicity (clogP ≈ 5.2 vs. 4.5 for methoxy analogs), which may affect membrane permeability .

Physicochemical and Electronic Properties

  • Van der Waals Interactions: The 2,3,4-trimethoxyphenyl group increases the compound’s van der Waals volume (~320 ų vs.
  • Electronic Effects : Methoxy groups donate electrons via resonance, while the 4-fluoro group withdraws electrons, creating a polarized scaffold that may enhance interactions with charged residues in binding pockets .

準備方法

Introducing the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is incorporated via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A study by Singhal and Mishra illustrated that fluorinated acetophenones react with trimethoxybenzaldehydes under basic conditions to form α,β-unsaturated ketones, which are pivotal intermediates for subsequent heterocyclization. For example, 4-fluoroacetophenone and 3,4,5-trimethoxybenzaldehyde undergo Claisen-Schmidt condensation in ethanol with NaOH to yield 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (68% yield). This intermediate can then participate in MCRs to construct the chromeno-triazolopyrimidine core.

Functionalization with 2,3,4-Trimethoxyphenyl

The electron-rich 2,3,4-trimethoxyphenyl group enhances solubility and modulates electronic properties. Its introduction typically occurs during the initial condensation step. For instance, Al-Mousawi et al. synthesized analogous furochromeno-triazolopyrimidines by reacting trimethoxy-substituted aldehydes with aminotriazoles in acetic anhydride, achieving cyclization via triethylorthoformate-mediated annulation.

Catalytic Systems and Reaction Conditions

Acid Catalysts

Brønsted acids like Fe₃O₄@SiO₂-SO₃H are preferred due to their dual role in protonating carbonyl groups and stabilizing transition states. Key optimization parameters include:

  • Catalyst Loading : 20 mg per mmol of substrate.
  • Solvent : Water or ethanol, enabling green synthesis.
  • Temperature : 80°C for 5 hours.

Base-Mediated Reactions

Sodium hydroxide in ethanol (0–5°C) is effective for Claisen-Schmidt condensations, as demonstrated in the synthesis of fluorophenyl-trimethoxyphenyl enones.

Mechanistic Insights and Intermediate Characterization

The reaction pathway proceeds through four stages (Scheme 2):

  • Knoevenagel Adduct Formation : 4-Hydroxycoumarin reacts with 2,3,4-trimethoxybenzaldehyde to form an α,β-unsaturated ketone.
  • Michael Addition : 3-Amino-1,2,4-triazole attacks the β-position of the enone, generating a secondary amine intermediate.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring.
  • Triazole Ring Closure : Dehydration and cyclization with triethylorthoformate yield the triazolo[1,5-a]pyrimidine system.

Intermediate characterization via $$ ^1H $$-NMR and IR spectroscopy is critical. For example, the disappearance of the cyano group’s IR absorption at 2200 cm$$ ^{-1} $$ and the emergence of NH$$_2 $$ stretches at 3425 cm$$ ^{-1} $$ confirm cyclization.

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel flash chromatography with DCM/MeOH gradients) are employed to isolate the target compound. Yields depend on substituent electronic effects:

  • Electron-withdrawing groups (e.g., NO$$_2$$) slightly reduce yields (89–91%) due to steric hindrance.
  • Electron-donating groups (e.g., OCH$$_3$$) enhance yields (93–95%) by stabilizing intermediates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。